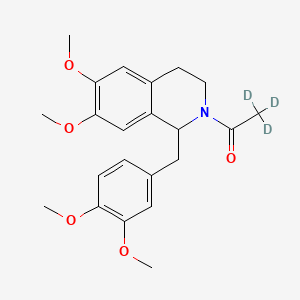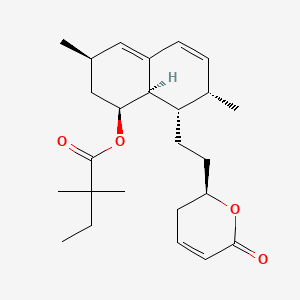![molecular formula C27H33N2OP B565396 2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy CAS No. 78140-47-3](/img/structure/B565396.png)
2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a stable nitroxide radical, which makes it particularly useful in fields such as organic synthesis, materials science, and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions, often using methylating agents such as methyl iodide in the presence of a strong base.
Attachment of the Triphenylphosphoranylidene Group: This step involves the reaction of the piperidine derivative with triphenylphosphine and an appropriate halogenating agent to form the triphenylphosphoranylidene moiety.
Formation of the Nitroxide Radical: The final step is the oxidation of the amine group to form the stable nitroxide radical, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of the piperidine and triphenylphosphine derivatives.
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems.
Purification and Quality Control: The final product undergoes rigorous purification steps, including crystallization and chromatography, followed by quality control to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy undergoes various chemical reactions, including:
Oxidation: The nitroxide radical can be further oxidized to form oxoammonium cations.
Reduction: Reduction of the nitroxide radical can yield the corresponding hydroxylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoranylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under mild conditions.
Major Products
Oxoammonium Cations: Formed through oxidation.
Hydroxylamines: Result from reduction.
Substituted Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy has a wide range of applications:
Chemistry: Used as a stable radical in organic synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: Employed in studying biological systems through spin labeling techniques.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent due to its radical scavenging properties.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its stable nitroxide radical, which can interact with various molecular targets. The nitroxide radical can:
Scavenge Reactive Oxygen Species (ROS): Acting as an antioxidant.
Participate in Redox Reactions: Modulating redox states in biological systems.
Serve as a Spin Label: Providing insights into molecular dynamics and structures through EPR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical used in similar applications.
4-Hydroxy-TEMPO: Another derivative with hydroxyl functionality.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of nitroxide radicals.
Uniqueness
2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy is unique due to its triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity compared to other nitroxide radicals. This uniqueness makes it particularly valuable in specialized applications where specific reactivity and stability are required.
Properties
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)imino-triphenyl-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2OP/c1-26(2)20-22(21-27(3,4)29(26)30)28-31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,22,30H,20-21H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJKMZCLHRRXHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N2OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676262 |
Source


|
| Record name | 2,2,6,6-Tetramethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]piperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78140-47-3 |
Source


|
| Record name | 2,2,6,6-Tetramethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]piperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
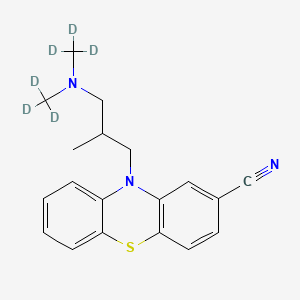
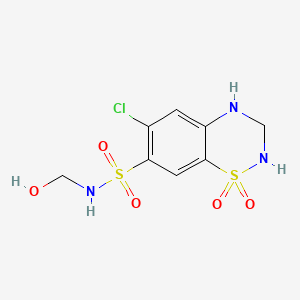
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole](/img/structure/B565316.png)
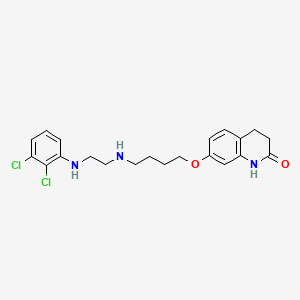

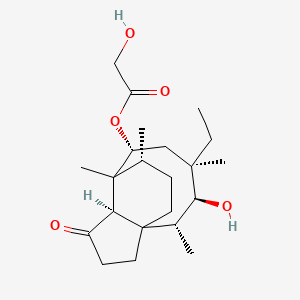

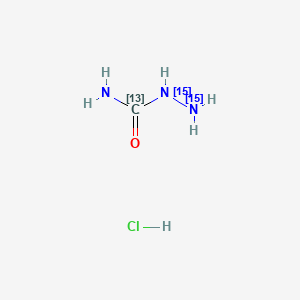
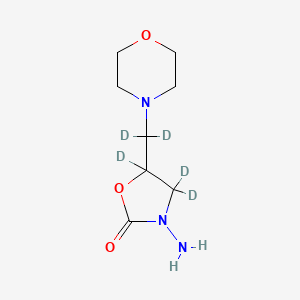
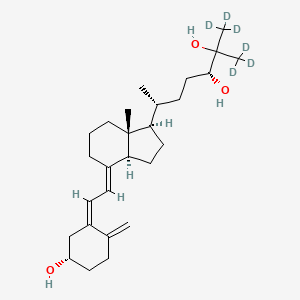
![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone](/img/structure/B565330.png)
![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)
